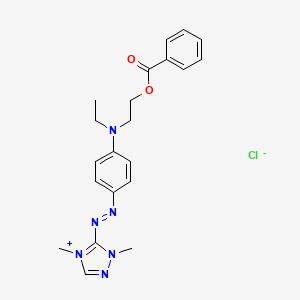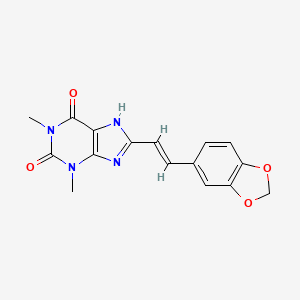
Theophylline, 8-(3,4-(methylenedioxy)styryl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(3,4-Methylenedioxystyryl)theophylline is a synthetic compound that combines the structural features of theophylline and a methylenedioxystyryl group Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3,4-Methylenedioxystyryl)theophylline typically involves the following steps:
Starting Materials: Theophylline and 3,4-methylenedioxybenzaldehyde.
Condensation Reaction: Theophylline is reacted with 3,4-methylenedioxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the styryl group through an aldol condensation mechanism.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of (E)-8-(3,4-Methylenedioxystyryl)theophylline may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-8-(3,4-Methylenedioxystyryl)theophylline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methylenedioxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
(E)-8-(3,4-Methylenedioxystyryl)theophylline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in respiratory diseases and neurological disorders.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (E)-8-(3,4-Methylenedioxystyryl)theophylline involves its interaction with molecular targets such as adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can modulate various physiological processes, including bronchodilation, anti-inflammatory effects, and neuroprotection. The methylenedioxystyryl group may enhance the compound’s ability to cross biological membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: A bronchodilator used in respiratory diseases.
3,4-Methylenedioxybenzaldehyde: A precursor in the synthesis of various organic compounds.
Caffeine: A stimulant with structural similarities to theophylline.
Uniqueness
(E)-8-(3,4-Methylenedioxystyryl)theophylline is unique due to the combination of theophylline’s bronchodilatory effects and the methylenedioxystyryl group’s potential to enhance biological activity. This dual functionality may offer advantages in therapeutic applications and scientific research.
Propriétés
Numéro CAS |
155271-18-4 |
|---|---|
Formule moléculaire |
C16H14N4O4 |
Poids moléculaire |
326.31 g/mol |
Nom IUPAC |
8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H14N4O4/c1-19-14-13(15(21)20(2)16(19)22)17-12(18-14)6-4-9-3-5-10-11(7-9)24-8-23-10/h3-7H,8H2,1-2H3,(H,17,18)/b6-4+ |
Clé InChI |
AVFMEQZKKIUQAF-GQCTYLIASA-N |
SMILES isomérique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




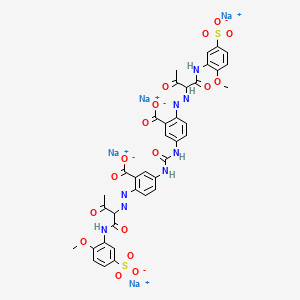
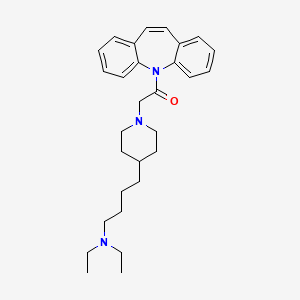

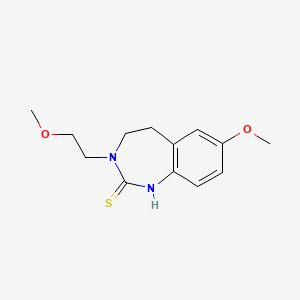

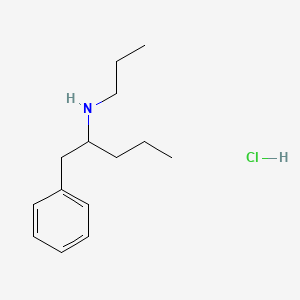

![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
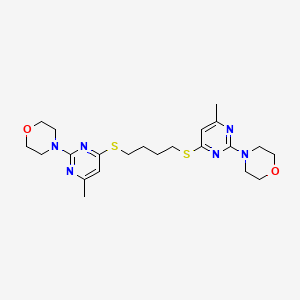
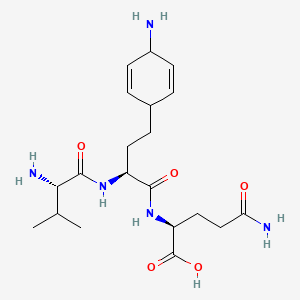
![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)
